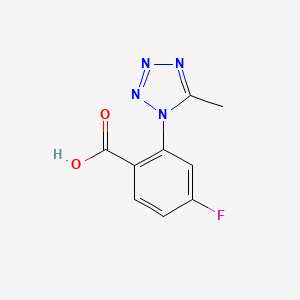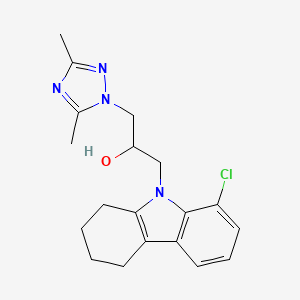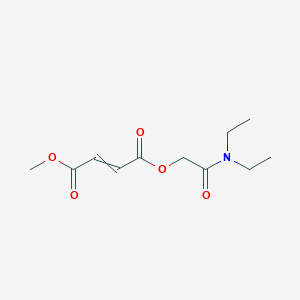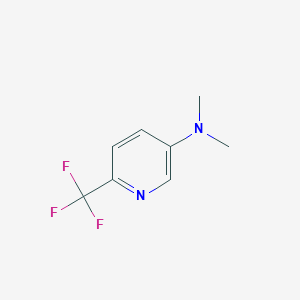![molecular formula C21H24N2O5S B12458968 2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)
2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate is an organic compound with the molecular formula C17H17NO4. This compound is known for its unique structural features, which include a methoxy group, a piperidine-1-sulfonyl group, and an imino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 4-(piperidine-1-sulfonyl)benzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-methoxyphenol and 4-(piperidine-1-sulfonyl)benzaldehyde in the presence of a suitable catalyst to form the imine intermediate.
Acetylation: The imine intermediate is then acetylated using acetic anhydride to yield the final product, 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and imino groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate can be compared with similar compounds, such as:
2-Methoxy-4-[(E)-{[4-methoxyphenyl]imino}methyl]phenyl acetate: This compound has a similar structure but lacks the piperidine-1-sulfonyl group.
2-Methoxy-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenyl acetate: This compound contains a naphthylmethyl group instead of the piperidine-1-sulfonyl group.
2-Methoxy-4-[(E)-{[4-phenyl-1-piperazinyl]imino}methyl]phenyl acetate: This compound has a phenyl group in place of the piperidine-1-sulfonyl group.
The uniqueness of 2-methoxy-4-[(E)-{[4-(piperidine-1-sulfonyl)phenyl]imino}methyl]phenyl acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24N2O5S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[2-methoxy-4-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O5S/c1-16(24)28-20-11-6-17(14-21(20)27-2)15-22-18-7-9-19(10-8-18)29(25,26)23-12-4-3-5-13-23/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Clé InChI |
HPXTWMJBLNECGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide;hydrochloride](/img/structure/B12458895.png)
![(3S,4S)-N-[(1S,3R)-3-isopropyl-3-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclopentyl]-3-methoxyoxan-4-amine; succinic acid](/img/structure/B12458904.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12458907.png)

![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)
![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)



![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
